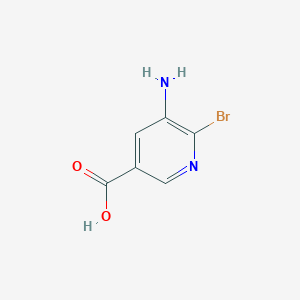

5-Amino-6-bromonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-6-bromonicotinic acid is a derivative of nicotinic acid, characterized by the presence of an amino group at the 5th position and a bromine atom at the 6th position on the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-bromonicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of an amino group. One common method includes the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride, followed by the addition of bromine. The reaction mixture is then refluxed for several hours in the presence of a catalytic amount of iron powder . The resulting product is purified through recrystallization from ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction efficiency and safety.

化学反応の分析

Nucleophilic Aromatic Substitution at C-6 Bromine

The bromine atom at position 6 undergoes nucleophilic substitution under controlled conditions. The electron-withdrawing effect of the carboxylic acid group and the electron-donating amino group influence reactivity.

Key Reactions:

-

Thiomethoxide Substitution :

Treatment with sodium thiomethoxide (NaSMe) in DMF at 100°C replaces bromine with a thiomethyl group, yielding 5-amino-6-(methylthio)nicotinic acid . -

Ammonia Displacement :

Reacting with aqueous ammonia under reflux introduces an amino group, forming 5,6-diaminonicotinic acid .

Table 1: Substitution Reactions at C-6 Bromine

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiomethoxide | NaSMe, DMF, 100°C, 3 hr | 5-Amino-6-(methylthio)nicotinic acid | 78% | |

| Ammonolysis | NH₃ (aq), reflux, 6 hr | 5,6-Diaminonicotinic acid | 65% |

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions with aryl boronic acids, enabling biaryl synthesis.

Example:

-

Phenylation :

Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O mixture, 5-amino-6-bromonicotinic acid couples with phenylboronic acid to form 5-amino-6-phenylnicotinic acid.

Table 2: Suzuki-Miyaura Coupling Examples

Functional Group Transformations of the Amino Group

The amino group at position 5 can be acetylated, oxidized, or alkylated.

Key Transformations:

-

Acetylation :

Treatment with acetic anhydride in pyridine yields 5-acetamido-6-bromonicotinic acid, protecting the amine during subsequent reactions. -

Oxidation :

Using KMnO₄ in acidic conditions converts the amino group to a nitro group, forming 5-nitro-6-bromonicotinic acid .

Table 3: Amino Group Modifications

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine, 25°C, 2 hr | 5-Acetamido-6-bromonicotinic acid | 90% | |

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4 hr | 5-Nitro-6-bromonicotinic acid | 68% |

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) strategies enable regioselective functionalization.

Example:

-

LTMP-Mediated Lithiation :

Using lithium tetramethylpiperidide (LTMP) at -78°C in THF, lithiation occurs at position 4. Quenching with CO₂ introduces a carboxylic acid group, yielding 4,5-dicarboxy-6-bromopyridine .

Table 4: Lithiation Reactions

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LTMP | CO₂ | 4,5-Dicarboxy-6-bromopyridine | 55% | |

| LDA | DMF | 5-Amino-6-formylnicotinic acid | 48% |

Oxidation and Reduction Reactions

The carboxylic acid group can be reduced to an alcohol, while the bromine atom is resistant to typical reduction conditions.

Example:

科学的研究の応用

Chemistry

5-Amino-6-bromonicotinic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, leading to the formation of numerous derivatives:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be substituted with different nucleophiles. |

| Oxidation | Can be oxidized to form nitro or hydroxyl derivatives. |

| Reduction | Reduction typically yields amine derivatives. |

This compound is particularly useful in synthesizing complex organic molecules and coordination compounds.

Biology

In biological research, this compound has been investigated for its interactions with various enzymes and receptors. Notable applications include:

- Enzyme Interaction Studies: The compound acts as a probe in biochemical assays, helping to elucidate enzyme mechanisms.

- Biological Activity: Preliminary studies suggest potential anticancer properties due to low cytotoxicity in both cancerous and non-cancerous cells.

Medicine

The pharmaceutical potential of this compound is significant:

- Drug Development: It has been explored as a pharmacophore for neuropsychotropic agents, targeting various neurological pathways.

- Anticancer Research: Case studies indicate that derivatives of this compound may induce apoptosis in cancer cells through oxidative stress mechanisms .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its properties make it suitable for producing:

- Agrochemicals: Used in the development of herbicides and pesticides.

- Specialty Chemicals: Acts as a precursor for various organic compounds with specific applications in materials science.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that this compound induced apoptosis through mechanisms involving oxidative stress, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction Analysis

Research focused on the binding affinity of this compound with specific enzymes revealed insights into its mechanism of action. The compound demonstrated significant interactions that could lead to therapeutic applications in treating enzyme-related disorders.

作用機序

The mechanism of action of 5-amino-6-bromonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

類似化合物との比較

5-Bromonicotinic Acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.

6-Amino-5-bromopyridine-3-sulfonic Acid: Contains a sulfonic acid group, which significantly alters its chemical properties and reactivity.

5-Amino-6-chloronicotinic Acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interactions.

Uniqueness: 5-Amino-6-bromonicotinic acid is unique due to the combination of the amino and bromine substituents, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic chemistry and biomedical research.

生物活性

5-Amino-6-bromonicotinic acid (5-A6BNA) is a compound derived from nicotinic acid, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a bromine atom at specific positions on the nicotinic acid structure. Its molecular formula is C6H6BrN2O2, with a molecular weight of 217.02 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a valuable target for drug development.

Target of Action:

5-A6BNA primarily interacts with biological receptors and enzymes, influencing several physiological pathways. It has been shown to modulate neurotransmitter systems, particularly those related to motor activity and cognitive functions.

Mode of Action:

The compound exhibits properties that can lower motor excitation and promote the action of certain neurotransmitters. This modulation can potentially benefit conditions characterized by excessive motor activity or excitability.

Biochemical Pathways:

As a derivative of nicotinic acid, 5-A6BNA plays a role in energy production and lipid metabolism through its involvement in nicotinamide adenine dinucleotide (NAD) synthesis. This connection highlights its importance in metabolic processes.

Biological Activities

-

Anticancer Potential:

Research indicates that 5-A6BNA has anticancer properties, demonstrating low cytotoxicity in both cancerous and non-cancerous cell lines. This suggests its potential as a chemotherapeutic agent with minimal side effects. -

Anti-inflammatory Effects:

The compound has been studied for its ability to modulate inflammatory responses, potentially through interactions with the P2Y14 receptor, which is involved in neutrophil motility and inflammatory pathways . -

Pharmacological Applications:

5-A6BNA serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have shown promise in targeting specific biological pathways associated with diseases like cancer and inflammation .

Case Studies

- A study examining the effects of 5-A6BNA on cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent.

- Another investigation focused on the anti-inflammatory properties of the compound revealed that it could reduce neutrophil migration in response to inflammatory stimuli, suggesting therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of 5-A6BNA indicates favorable absorption characteristics, although detailed studies are required to fully understand its bioavailability and metabolic pathways. Initial findings suggest that it may undergo various metabolic transformations that could affect its efficacy as a therapeutic agent.

特性

IUPAC Name |

5-amino-6-bromopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJYTSSWRMRXRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。